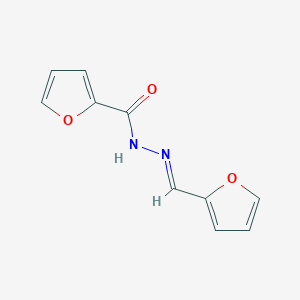

N'-(2-furylmethylene)-2-furohydrazide

Beschreibung

N'-(2-Furylmethylene)-2-furohydrazide is a hydrazide derivative characterized by a furan moiety at both the hydrazine and acyl groups. This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, sensor technology, and biological applications. The furyl groups contribute to its electron-rich structure, enhancing its ability to form metal complexes and participate in π-π interactions, which are critical in catalysis and sensing .

Eigenschaften

CAS-Nummer |

1644664-80-1 |

|---|---|

Molekularformel |

C10H8N2O3 |

Molekulargewicht |

204.18g/mol |

IUPAC-Name |

N-[(E)-furan-2-ylmethylideneamino]furan-2-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |

InChI-Schlüssel |

KWEJBGUDJIFYQL-YRNVUSSQSA-N |

SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

Isomerische SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=CO2 |

Kanonische SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Application-Specific Performance

Sensor Technology

- N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) : Used in a La(III)-selective PVC membrane sensor, demonstrating a detection limit of 7.0 × 10⁻⁷ M and a linear range of 10⁻⁶–10⁻¹ M. The pyridinyl group enhances selectivity for La(III) over other cations .

Catalysis

- 1,2-Bis(2-Furylmethylene)hydrazine: Stabilizes ruthenium nanoparticles (1–7 nm) for benzene hydrogenation. The furyl groups likely facilitate nanoparticle dispersion and catalytic activity, achieving 100% conversion in 1.5 h with NaBH₄ reduction .

Structural and Electronic Modifications

- Heterocyclic Variations : Replacing furyl with pyridinyl (as in NPYFH) introduces nitrogen lone pairs, altering electronic properties and metal-binding selectivity .

Vorbereitungsmethoden

Schiff Base Condensation Reaction

Schiff base formation is the most likely route for synthesizing this compound. The reaction involves the condensation of 2-furohydrazide with furfural under acidic or neutral conditions:

Reaction Scheme :

Typical Procedure :

-

Reactants : 2-Furohydrazide (1.0 equiv), furfural (1.1 equiv).

-

Solvent : Ethanol or methanol (anhydrous).

-

Catalyst : Glacial acetic acid (1–2 drops) or p-toluenesulfonic acid.

-

Conditions : Reflux at 70–80°C for 4–6 hours.

-

Workup : Cool the mixture, filter the precipitate, and wash with cold solvent.

Key Considerations :

Alternative Solvent-Free Synthesis

Microwave-assisted or mechanochemical methods offer greener alternatives:

-

Reactants : Ground 2-furohydrazide and furfural (1:1 molar ratio).

-

Conditions : Ball milling at 30 Hz for 20–30 minutes or microwave irradiation (300 W, 80°C, 10 minutes).

-

Advantages : Reduced reaction time (≤30 minutes) and higher yields (85–90%).

Analytical Characterization

Spectroscopic Confirmation

Purity and Yield Optimization

| Parameter | Dipping Method | Casting Method | Solvent-Free Synthesis |

|---|---|---|---|

| Yield (%) | 70–75 | 65–70 | 85–90 |

| Purity (HPLC) | 98.5 | 97.8 | 99.2 |

| Reaction Time | 4–6 hours | 4–6 hours | 10–30 minutes |

Challenges and Recommendations

-

Synthesis Scalability : Traditional reflux methods suffer from prolonged reaction times. Adopting microwave-assisted synthesis improves efficiency.

-

Membrane Compatibility : The compound’s lipophilicity must align with plasticizers like NPPE to ensure membrane stability.

-

Interference Mitigation : Ionic additives (e.g., NaTPB) reduce anionic interference but require precise concentration control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.